2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid
CAS No.: 886119-85-3
Cat. No.: VC21399974
Molecular Formula: C14H11Cl2NO4S
Molecular Weight: 360.2g/mol
* For research use only. Not for human or veterinary use.
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid - 886119-85-3](/images/no_structure.jpg)
Specification
CAS No. | 886119-85-3 |
---|---|
Molecular Formula | C14H11Cl2NO4S |
Molecular Weight | 360.2g/mol |
IUPAC Name | 2-[(4,5-dichloro-2-methylphenyl)sulfonylamino]benzoic acid |
Standard InChI | InChI=1S/C14H11Cl2NO4S/c1-8-6-10(15)11(16)7-13(8)22(20,21)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19) |
Standard InChI Key | OQQOVJQWMCDDLR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl)Cl |
Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl)Cl |
Introduction
2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid is a complex organic compound that combines a sulfonamide group with a benzoic acid moiety. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential applications and diverse biological activities.
Synthesis and Preparation
The synthesis of 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with anthranilic acid. The reaction conditions can vary, leading to different products depending on the reagents and environmental factors used.
Biological and Chemical Activities
Compounds with similar structures to 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid often exhibit significant biological activities, making them candidates for further pharmacological studies. The sulfonamide group in this compound can interact with biological targets, potentially modulating enzyme activity or signaling pathways.
Research Findings and Applications
Research on sulfonamides, including 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid, highlights their potential in medicinal chemistry. These compounds are known for their diverse biological activities, particularly as pharmaceuticals. The presence of both a sulfonamide and a benzoic acid moiety in this compound suggests potential applications in drug development and material science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume